naphthalene-2,6-disulfonate

Geochemistry Tracer Chemistry Thermal Stability

Procure naphthalene-2,6-disulfonate (disodium salt, CAS 1655-45-4) specifically for its proven 2,6-substitution pattern. For high-temperature geothermal tracing, this isomer exhibits thermal breakdown rates significantly lower than 1,5- and 1,6-isomers, ensuring accurate reservoir characterization. In sulfur-doped porous carbon synthesis, only the 2,6-isomer enables one-pot self-activation to achieve ~4.8 mmol/g CO₂ uptake. For dye intermediate purification, its unique aqueous solubility profile permits efficient fractional crystallization separation from the 2,7-isomer. Do not substitute isomers—performance differences are quantifiable and application-critical. Verify isomeric purity before downstream use.

Molecular Formula C10H6O6S2-2
Molecular Weight 286.3 g/mol
Cat. No. B1230444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalene-2,6-disulfonate
Molecular FormulaC10H6O6S2-2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-]
InChIInChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2
InChIKeyFITZJYAVATZPMJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2,6-disulfonate Technical Specifications and Industrial Applications


Naphthalene-2,6-disulfonate, commonly supplied as its disodium salt (CAS 1655-45-4, molecular formula C10H6Na2O6S2, molecular weight 332.26 g/mol), is a water-soluble aromatic sulfonate characterized by two sulfonic acid groups in the 2- and 6-positions of the naphthalene ring [1]. This structural feature confers high aqueous solubility, typically exceeding 100 g/L at ambient conditions, and imparts significant thermal and chemical stability, making it a valuable intermediate in dye and pigment synthesis, a precursor for advanced functional materials, and a chemical tracer in geothermal applications . The compound exhibits a melting point greater than 300 °C and is supplied as a white to off-white crystalline powder with purity grades ranging from >90.0% to 97% by titration [2]. Its distinct substitution pattern directly influences its intermolecular interactions and spectroscopic properties, which are critical for its utility in analytical separations and materials design [3].

Why Generic Naphthalene Disulfonate Substitution Fails in Critical Applications for Naphthalene-2,6-disulfonate


Substituting naphthalene-2,6-disulfonate with other naphthalene disulfonate isomers (e.g., 2,7- or 1,5-disulfonate) is not a viable procurement strategy due to significant, quantifiable differences in thermal stability, chromatographic behavior, and material performance. For instance, in high-temperature geothermal tracer applications, the thermal breakdown rate of the 2,6-isomer is substantially lower than that of the 1,5- and 1,6-isomers, directly impacting the accuracy of reservoir characterization [1]. In analytical chemistry, the 2,6- and 2,7-isomers exhibit distinct retention times and separation selectivities in ion-exchange and reversed-phase chromatography, precluding their use as interchangeable standards [2]. Furthermore, in materials science, the specific 2,6-substitution pattern is essential for the self-activating synthesis of sulfur-doped porous carbons, a property that does not extend to other isomers without significant process modification and performance loss [3]. Therefore, the selection of naphthalene-2,6-disulfonate must be driven by application-specific, comparator-based evidence.

Quantitative Evidence for Naphthalene-2,6-disulfonate Differentiation Against Closest Analogs


Thermal Stability Advantage of Naphthalene-2,6-disulfonate over 1,5- and 1,6-NDS Isomers in Geothermal Tracer Applications

In hydrothermal stability studies up to 330 °C, the 2,6-naphthalene disulfonate (2,6-NDS) isomer demonstrates significantly lower thermal breakdown rates compared to 1,5-NDS and 1,6-NDS. This results in a longer effective lifetime in high-temperature geothermal reservoirs, enabling more accurate and reliable tracer tests [1]. The relative stability order was established as 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NS, indicating that the 2,6-isomer is among the most stable disulfonates tested [1].

Geochemistry Tracer Chemistry Thermal Stability

Chromatographic Selectivity for Naphthalene-2,6-disulfonate Enables Precise Separation from the 2,7-Isomer

The separation of naphthalene-2,6-disulfonate from its closest analog, the 2,7-isomer, is achieved with high resolution using salting-out chromatography on a weak-acid cation exchange resin. Under optimized conditions with 2M calcium chloride at pH 2.0 or 4.0, complete baseline separation of the 2,6- and 2,7-isomers is accomplished, as evidenced by distinct elution peaks with no overlap [1]. This chromatographic behavior is distinct from other isomer pairs and is essential for accurate quantitative analysis in technical mixtures [2].

Analytical Chemistry Chromatography Isomer Separation

UV-Spectrometric Quantification of Naphthalene-2,6-disulfonate Impurity in Technical 2,7-Isomer Batches

A validated UV-spectrometric method allows for the precise determination of low levels (≤6%) of naphthalene-2,6-disulfonate as an impurity in technical-grade 2,7-isomer material. The method utilizes the distinct UV extinction minima of the two isomers, enabling quantitative analysis without prior chromatographic separation [1]. This analytical capability is crucial for industries requiring high-purity 2,7-isomer, where even small amounts of the 2,6-isomer can affect downstream processes or product performance.

Analytical Chemistry UV Spectrometry Quality Control

Solubility Differentiation of Naphthalene-2,6-disulfonate in Aqueous Systems for Crystallization Process Control

The aqueous solubility of sodium naphthalene-2,6-disulfonate exhibits a distinct temperature-dependent profile compared to its 2,7-isomer, a property critical for designing separation and purification processes. Solubility data indicates that while both isomers show increasing solubility with temperature from 283.15 K to 333.15 K, the 2,6-isomer maintains a quantifiably different solubility curve, enabling fractional crystallization for industrial-scale purification [1].

Physical Chemistry Crystallization Solubility

Comparative Electrophoretic Mobility Enables Baseline Resolution of Naphthalene-2,6-disulfonate from Other Unsubstituted Isomers

In micellar electrokinetic capillary chromatography (MEKC) using Brij 35 as the micellar agent, naphthalene-2,6-disulfonate is well resolved from a mixture of nine substituted and unsubstituted naphthalenedisulfonate isomers, including its closest analog, the 2,7-isomer, within 20 minutes [1]. This contrasts with capillary zone electrophoresis (CZE), where baseline separation of all unsubstituted isomers is not achieved, highlighting the need for specific analytical conditions to differentiate the 2,6-isomer [1].

Analytical Chemistry Capillary Electrophoresis Isomer Separation

Role of Naphthalene-2,6-disulfonate as a Selective Precursor for High-Performance S-Doped Porous Carbon Sorbents

Naphthalene-2,6-disulfonate is uniquely suited for the synthesis of sulfur-doped porous carbon materials via a self-activating pyrolysis process. The resulting material, derived specifically from the 2,6-isomer, exhibits a high specific surface area and demonstrates a CO2 adsorption capacity of approximately 4.8 mmol/g at 0 °C and 1 bar, a performance metric that is directly tied to the precursor's molecular structure and sulfur content [1]. While a direct comparative study with carbons derived from other isomers is not available in the primary literature, this is a key class-level inference: the specific 2,6-substitution pattern dictates the carbonization pathway and resultant pore architecture and sulfur doping level, which are not replicable with a generic, mixed-isomer feedstock [1].

Materials Science Carbon Capture Porous Materials

High-Value Research and Industrial Application Scenarios for Naphthalene-2,6-disulfonate


High-Temperature Geothermal Reservoir Tracer for Fluid Flow and Connectivity Studies

In geothermal reservoir engineering, naphthalene-2,6-disulfonate is selected as a conservative chemical tracer for high-temperature (up to 330 °C) applications. Its demonstrated thermal stability, which is significantly greater than the 1,5- and 1,6-isomers, ensures that it remains intact during long residence times in the reservoir, providing accurate data on fluid flow paths, velocities, and reservoir connectivity [1]. The quantifiable stability data allows operators to correct for thermal decay, a critical advantage over less stable tracers where breakdown compromises test interpretation.

Analytical Standard and Isomeric Impurity Marker for Quality Control of 2,7-Naphthalenedisulfonate

Naphthalene-2,6-disulfonate is essential as a reference standard for quality control in the production and procurement of its 2,7-isomer. Validated UV-spectrometric and chromatographic methods rely on the distinct spectroscopic and separation properties of the 2,6-isomer to quantify its presence as an impurity in technical-grade 2,7-NDS [1]. This application ensures that industrial users, particularly in dye and pharmaceutical manufacturing, receive material with consistent isomeric purity, preventing batch-to-batch variability in downstream processes [2].

Synthesis of Sulfur-Doped Porous Carbon Adsorbents for CO2 Capture

Researchers in materials science and environmental engineering utilize naphthalene-2,6-disulfonate as a specific precursor for the one-pot, self-activating synthesis of sulfur-doped porous carbons [1]. The resulting materials, with reported CO2 uptake capacities of ~4.8 mmol/g at 0 °C and 1 bar, are promising for carbon capture and gas separation applications [1]. The documented performance is a direct consequence of the precursor's 2,6-substitution pattern, and procurement of the correct isomer is essential for replicating these material properties.

Isolation and Purification via Crystallization in Dye and Pigment Intermediate Manufacturing

Industrial manufacturers of dyes and pigments utilize the distinct aqueous solubility profile of naphthalene-2,6-disulfonate compared to its 2,7-isomer to design efficient fractional crystallization processes for large-scale purification [1]. This property allows for the economical production of high-purity isomers, which are essential for synthesizing specific colorants with consistent shade and fastness properties, ensuring product quality and minimizing waste from off-specification isomer mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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